molecular formula C17H19N3O3 B10956851 (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10956851
M. Wt: 313.35 g/mol
InChI Key: AFMCMNLGFXCDBO-VOTSOKGWSA-N
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Description

(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is a complex organic compound that features a unique combination of benzodioxin and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxin and pyrazole intermediates, followed by their coupling through a condensation reaction. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C17H19N3O3/c1-3-20-12(2)14(11-19-20)15(21)6-7-18-13-4-5-16-17(10-13)23-9-8-22-16/h4-7,10-11,18H,3,8-9H2,1-2H3/b7-6+

InChI Key

AFMCMNLGFXCDBO-VOTSOKGWSA-N

Isomeric SMILES

CCN1C(=C(C=N1)C(=O)/C=C/NC2=CC3=C(C=C2)OCCO3)C

Canonical SMILES

CCN1C(=C(C=N1)C(=O)C=CNC2=CC3=C(C=C2)OCCO3)C

Origin of Product

United States

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